![molecular formula C12H17NO2 B12596107 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- CAS No. 612071-89-3](/img/structure/B12596107.png)
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- is a chiral compound with the molecular formula C12H17NO2 It is a derivative of cyclopentanediol, where the hydroxyl groups are positioned at the 1 and 3 positions of the cyclopentane ring, and a phenylmethylamino group is attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which is subjected to a series of reactions to introduce the hydroxyl groups at the 1 and 3 positions.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Amination: The phenylmethylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine (e.g., benzylamine) reacts with an intermediate compound.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,3R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethylamino group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives or amines.
Substitution: Formation of various substituted cyclopentanediol derivatives.
Scientific Research Applications
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a building block for drug development.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The phenylmethylamino group can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral nature also plays a role in its biological activity, as different enantiomers can have distinct effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclopentanediol: A simpler analog without the phenylmethylamino group.
1,2-Cyclopentanediol: A structural isomer with hydroxyl groups at the 1 and 2 positions.
1,4-Cyclohexanediol: A related compound with a six-membered ring and hydroxyl groups at the 1 and 4 positions.
Uniqueness
1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties. The chiral nature of the compound also contributes to its uniqueness, as the (1R,3R)-enantiomer can exhibit different activities compared to other stereoisomers.
Properties
CAS No. |
612071-89-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1R,3R)-2-(benzylamino)cyclopentane-1,3-diol |
InChI |
InChI=1S/C12H17NO2/c14-10-6-7-11(15)12(10)13-8-9-4-2-1-3-5-9/h1-5,10-15H,6-8H2/t10-,11-/m1/s1 |
InChI Key |
VPZSNTHXHSTSDV-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@H](C([C@@H]1O)NCC2=CC=CC=C2)O |
Canonical SMILES |
C1CC(C(C1O)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


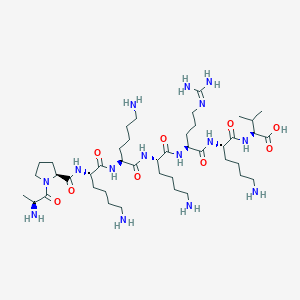
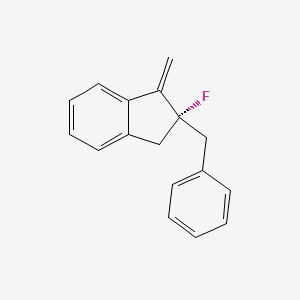
![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)
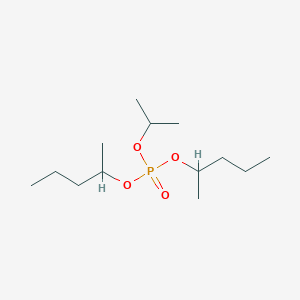

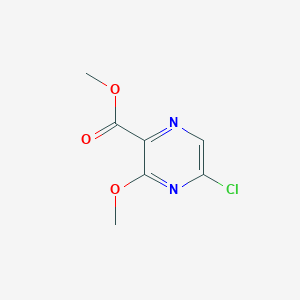
![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)
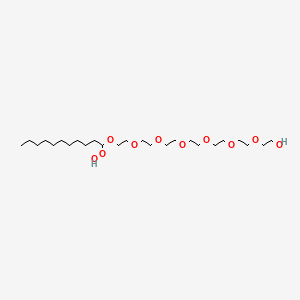
![(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12596066.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide](/img/structure/B12596072.png)
![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)
![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)
